(3-((5-Chloropyrimidin-2-yl)oxy)pyrrolidin-1-yl)(cyclopentyl)methanone
Description
Properties
IUPAC Name |
[3-(5-chloropyrimidin-2-yl)oxypyrrolidin-1-yl]-cyclopentylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18ClN3O2/c15-11-7-16-14(17-8-11)20-12-5-6-18(9-12)13(19)10-3-1-2-4-10/h7-8,10,12H,1-6,9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRSFEJCOOXVLFL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C(=O)N2CCC(C2)OC3=NC=C(C=N3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.76 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-((5-Chloropyrimidin-2-yl)oxy)pyrrolidin-1-yl)(cyclopentyl)methanone typically involves multiple steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a β-dicarbonyl compound and a formamide derivative under acidic conditions.
Pyrrolidine Ring Formation: The pyrrolidine ring can be synthesized via a cyclization reaction involving a suitable amine and a dihaloalkane.
Coupling Reaction: The final step involves coupling the chloropyrimidine derivative with the pyrrolidine and cyclopentyl groups. This can be done using a nucleophilic substitution reaction, where the pyrrolidine nitrogen attacks the electrophilic carbon of the chloropyrimidine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(3-((5-Chloropyrimidin-2-yl)oxy)pyrrolidin-1-yl)(cyclopentyl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃), potentially leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can convert ketones to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the pyrimidine ring, where nucleophiles such as amines or thiols replace the chlorine atom.
Common Reagents and Conditions
Oxidation: KMnO₄ in acidic or basic medium.
Reduction: LiAlH₄ in dry ether or NaBH₄ in methanol.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine (TEA).
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Amino or thiol derivatives of the pyrimidine ring.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology and Medicine
In the field of biology and medicine, (3-((5-Chloropyrimidin-2-yl)oxy)pyrrolidin-1-yl)(cyclopentyl)methanone may serve as a lead compound for the development of new pharmaceuticals. Its potential biological activities could include antimicrobial, antiviral, or anticancer properties, depending on its interaction with biological targets.
Industry
Industrially, this compound could be used in the development of new materials with specific properties, such as polymers or coatings that require the unique structural features of the compound.
Mechanism of Action
The mechanism of action of (3-((5-Chloropyrimidin-2-yl)oxy)pyrrolidin-1-yl)(cyclopentyl)methanone would depend on its specific application. In a biological context, it might interact with enzymes or receptors, inhibiting or modulating their activity. The pyrimidine ring could be involved in hydrogen bonding or π-π interactions with biological macromolecules, while the pyrrolidine and cyclopentyl groups could influence the compound’s overall binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Physicochemical Differences
Key structural analogs and their distinguishing features are summarized below:
Key Observations:
Ring Size Flexibility: The target compound’s pyrrolidine (5-membered) ring likely confers greater conformational rigidity compared to the piperidine (6-membered) analog in . This difference may influence binding to biological targets, as smaller rings often enhance steric complementarity in enzyme pockets.
Steric and Electronic Effects :
- Evidence from highlights that bulky substituents (e.g., indole-3-yl) induce steric hindrance, suppressing spectral peaks. In the target compound, the 5-chloropyrimidin-2-yloxy group may similarly restrict rotational freedom, affecting reactivity or intermolecular interactions.
Molecular Weight and Bioavailability :
- The piperidinyl/isoxazolyl analog has a higher molecular weight (322.75 vs. 310.71), likely due to the methylisoxazole substituent. This could impact oral bioavailability, as larger molecules often face reduced absorption.
Biological Activity
The compound (3-((5-Chloropyrimidin-2-yl)oxy)pyrrolidin-1-yl)(cyclopentyl)methanone , with the molecular formula and a molecular weight of approximately 296.74 g/mol, belongs to a class of pyrimidine derivatives known for their diverse biological activities. This article reviews its biological activity, synthesis methods, mechanisms of action, and potential therapeutic applications.
Synthesis Methods
The synthesis of this compound typically involves several steps:
- Formation of the Pyrrolidine Ring : This can be achieved through cyclization reactions under acidic or basic conditions.
- Introduction of the Chloropyrimidine Moiety : The pyrrolidine intermediate is reacted with a chloropyrimidine derivative using coupling reagents such as EDCI or DCC.
- Attachment of the Cyclopentyl Group : The final step involves the introduction of the cyclopentyl group to form the complete structure.
These synthetic routes often employ techniques such as NMR, mass spectrometry, and infrared spectroscopy for characterization and purity assessment .
Biological Activity
The biological activity of This compound is primarily attributed to its interaction with various biological targets, particularly enzymes and receptors involved in inflammatory and infectious processes.
Key Activities:
- Anti-inflammatory Properties : Similar compounds have shown efficacy in inhibiting cyclooxygenase (COX) enzymes, which are crucial in inflammation pathways. The structure-activity relationship (SAR) studies indicate that modifications can enhance potency against COX enzymes .
- Antiviral Potential : Research indicates that pyrimidine derivatives can exhibit antiviral properties by interfering with viral replication mechanisms .
Case Studies
A notable study evaluated the anti-inflammatory effects of similar compounds where structure modifications led to enhanced selectivity for COX-2 inhibition. This work highlighted the importance of SAR in optimizing drug candidates for therapeutic use .
The mechanism by which This compound exerts its effects is believed to involve:
- Enzyme Inhibition : The compound may inhibit specific enzymes related to inflammatory responses, thereby reducing symptoms associated with inflammation.
- Receptor Interaction : Its unique structural features allow it to interact with various receptors, potentially modulating signaling pathways involved in disease processes .
Comparative Analysis with Similar Compounds
To better understand the potential applications of this compound, it is useful to compare it with structurally related compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 5-Fluorouracil | Pyrimidine base | Anticancer |
| Methylphenidate | Pyrrolidine structure | CNS stimulant |
| Clonazepam | Benzodiazepine structure | Anxiolytic |
| This compound | Chlorinated pyrimidine + pyrrolidine | Anti-inflammatory, antiviral |
This comparison illustrates how the unique combination of functional groups in This compound may confer distinct pharmacological properties that could be leveraged in drug development .
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for (3-((5-Chloropyrimidin-2-yl)oxy)pyrrolidin-1-yl)(cyclopentyl)methanone, and how do reaction conditions influence yield?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution between a pyrrolidinone intermediate and 5-chloro-2-hydroxypyrimidine. Key steps include:
- Using ethanol as a solvent with piperidine as a base at 0–5°C to minimize side reactions (e.g., hydrolysis of the chloropyrimidine group) .
- Cyclopentylmethanone precursors may require protection of the pyrrolidinyl oxygen during coupling to avoid undesired byproducts.
- Critical Parameters : Temperature control (<5°C) prevents thermal degradation of reactive intermediates, while stoichiometric ratios (1:1.2 for nucleophile:electrophile) maximize conversion .
Q. Which spectroscopic and crystallographic techniques are most reliable for structural characterization?
- Methodological Answer :
- X-ray crystallography : Resolves stereochemistry at the pyrrolidinyl oxygen and confirms the spatial orientation of the cyclopentyl group (e.g., torsion angles between pyrimidine and pyrrolidine rings) .
- NMR : and NMR (DMSO-) identify proton environments, such as the deshielded pyrrolidinyl H adjacent to the electron-withdrawing methanone group. NMR may detect impurities if fluorinated intermediates are used .
Q. How should researchers assess the compound’s stability under different storage conditions?
- Methodological Answer :
- Accelerated stability studies : Store at 40°C/75% RH for 6 months and monitor degradation via HPLC. Hydrolysis of the chloropyrimidine group is a major degradation pathway .
- Recommended storage : -20°C under inert gas (argon) to prevent oxidation of the pyrrolidinyl ether linkage .
Advanced Research Questions
Q. How can researchers resolve contradictions in bioactivity data across different assay systems?
- Methodological Answer :
- Assay-specific controls : Use isogenic cell lines to isolate target-specific effects (e.g., kinase inhibition vs. off-target cytotoxicity) .
- Metabolic stability : Compare results from hepatic microsome assays (e.g., human vs. rodent) to account for species-dependent differences in CYP450-mediated degradation .
- Case Study : Inconsistent IC values for kinase inhibition may arise from variations in ATP concentrations; normalize assays using a reference inhibitor (e.g., staurosporine) .
Q. What experimental design strategies mitigate limitations in pollution or degradation studies involving this compound?
- Methodological Answer :
- Sample stabilization : Continuous cooling (4°C) during long-term environmental exposure studies reduces thermal degradation of organic components by 40–60% .
- Matrix complexity : Spike wastewater samples with isotopically labeled analogs (e.g., -cyclopentyl) to track degradation kinetics via LC-MS/MS .
Q. How can computational tools predict novel derivatives with enhanced target selectivity?
- Methodological Answer :
- Retrosynthesis AI : Platforms like Pistachio or Reaxys propose modifications (e.g., replacing cyclopentyl with spirocyclic groups) to improve binding affinity to kinase targets .
- Docking simulations : Use Schrödinger’s Glide to model interactions with ATP-binding pockets, prioritizing derivatives with ΔG < -9 kcal/mol .
Q. What are the mechanistic implications of the compound’s stereochemistry on its biological activity?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
